molecular formula C17H27ClN2OS B6660679 N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride

Cat. No.: B6660679
M. Wt: 342.9 g/mol
InChI Key: SZMGVKGLMBVCPW-UHFFFAOYSA-N
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Description

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiomorpholine ring and an acetamide group, making it a subject of interest for chemists and pharmacologists.

Properties

IUPAC Name

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS.ClH/c1-17(2,9-8-14-6-4-3-5-7-14)19-16(20)12-15-13-21-11-10-18-15;/h3-7,15,18H,8-13H2,1-2H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMGVKGLMBVCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)NC(=O)CC2CSCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-phenylbutan-2-amine with thiomorpholine-3-carboxylic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-4-phenylbutan-2-yl)acetamide
  • 2-chloro-N-(2-methyl-4-phenylbutan-2-yl)acetamide
  • N-methyl-4-phenyl-2-butanamine

Uniqueness

N-(2-methyl-4-phenylbutan-2-yl)-2-thiomorpholin-3-ylacetamide;hydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

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